Diethylene glycol adipate

Vue d'ensemble

Description

Diethylene glycol adipate is a chemical compound with the molecular formula C₁₀H₁₈O₆. It is an ester formed from diethylene glycol and adipic acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various polymers. This compound is a viscous liquid that is non-toxic and resistant to solvents, making it an attractive option for various industrial applications .

Méthodes De Préparation

Diethylene glycol adipate can be synthesized through the esterification of diethylene glycol and adipic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of this compound and allows for better control over the reaction conditions, such as temperature and pressure .

Analyse Des Réactions Chimiques

Diethylene glycol adipate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form diethylene glycol and adipic acid.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester. Common reagents for this reaction include methanol and ethanol.

Polymerization: this compound can undergo polymerization reactions to form polyesters.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Delivery Systems

Diethylene glycol adipate is utilized in drug delivery systems due to its ability to enhance the solubility and stability of poorly soluble drugs. It serves as a polymeric carrier in hot-melt extruded solid dispersions, which are designed to improve the bioavailability of heat-sensitive drugs by minimizing thermal degradation during processing .

Case Study: Hot-Melt Extrusion

In a study focusing on the hot-melt extrusion technique, this compound was combined with diflunisal, a model drug that degrades at high temperatures. The results indicated that the use of this polymer allowed for successful production of amorphous solid dispersions at significantly lower temperatures than the melting point of diflunisal, thus preserving its integrity and enhancing its dissolution rate .

Plasticizers

In the plastics industry, this compound is used as a plasticizer in polyvinyl chloride (PVC) formulations. Its incorporation enhances the flexibility and durability of PVC products.

Case Study: PVC Formulations

Research has shown that incorporating this compound into PVC formulations significantly improves impact resistance and elongation at break compared to traditional plasticizers . This enhancement is crucial for applications where mechanical performance is critical.

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. Studies have indicated that improper disposal can lead to contamination issues, particularly in pharmaceutical contexts where it has been linked to acute kidney injury due to contamination in drug formulations .

Mécanisme D'action

The mechanism of action of diethylene glycol adipate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in improved mechanical properties, such as increased elongation at break and impact strength .

Comparaison Avec Des Composés Similaires

Diethylene glycol adipate can be compared with other similar compounds, such as poly(ethylene adipate) and diethylene glycol dibenzoate:

Poly(ethylene adipate): This compound is also an aliphatic polyester but is synthesized from ethylene glycol and adipic acid.

Diethylene glycol dibenzoate: This compound is another ester of diethylene glycol but with benzoic acid instead of adipic acid.

This compound stands out due to its unique combination of non-toxicity, solvent resistance, and excellent plasticizing properties, making it a versatile compound for various applications.

Activité Biologique

Diethylene glycol adipate (DEGA) is a polyester derived from the reaction of diethylene glycol and adipic acid. It has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and potential applications. This article delves into the biological activity of DEGA, highlighting its synthesis, properties, and relevant studies that underscore its significance.

Synthesis and Properties

This compound is synthesized through a polycondensation reaction involving diethylene glycol and adipic acid. The resulting polymer exhibits properties such as flexibility, biodegradability, and compatibility with other materials, making it suitable for various applications.

Key Properties:

- Chemical Structure: DEGA is characterized by its repeating units formed from diethylene glycol and adipic acid.

- Biocompatibility: The compound has been shown to be biocompatible, which is crucial for applications in biomedical fields.

- Thermal Stability: DEGA maintains stability under various thermal conditions, making it suitable for processing in different environments.

Biological Activity

The biological activity of DEGA is primarily assessed through its interactions with biological systems, including its effects on cells and tissues. Research indicates several promising aspects:

- Biocompatibility: Studies have demonstrated that DEGA exhibits low toxicity in vitro, making it a candidate for use in drug delivery systems and tissue engineering .

- Biodegradability: The polymer's ability to degrade into non-toxic byproducts under physiological conditions enhances its appeal for medical applications .

- Mechanical Properties: DEGA-based elastomers have shown mechanical properties that are comparable to natural tissues, which is advantageous for applications in bone tissue engineering .

Case Study 1: Tissue Engineering Applications

A study investigating the use of DEGA in tissue engineering revealed that scaffolds made from DEGA exhibited favorable cell adhesion and proliferation rates. The scaffolds supported the growth of osteoblasts, indicating potential for bone regeneration applications. The mechanical properties were found to be intermediate between cancellous and cortical bone, suggesting suitability for load-bearing applications .

Case Study 2: Drug Delivery Systems

Research focused on the use of DEGA as a matrix for drug delivery systems highlighted its ability to control the release of therapeutic agents. In vitro studies showed that DEGA-based hydrogels could effectively encapsulate drugs while providing a sustained release profile over time. This property is crucial for improving the efficacy of treatments while minimizing side effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| Glass Transition Temperature | -40 °C |

| Degradation Rate | Varies with environment |

| Cytotoxicity | Low (MTT assay results) |

Propriétés

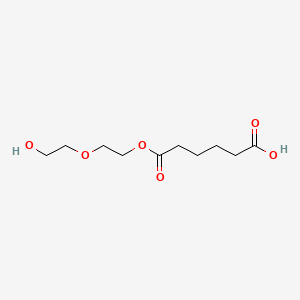

IUPAC Name |

6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATDEVCTYREDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCOCCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017126 | |

| Record name | Diethylene glycol adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58984-19-3, 117197-81-6 | |

| Record name | Hexanedioic acid, ester with 2,2'-oxybis(ethanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058984193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117197816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 2,2'-oxybis[ethanol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KE5V549E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.